1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
Description
Molecular Formula: C₉H₁₇NO Molecular Weight: 155.24 g/mol IUPAC Name: 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one CAS Number: 6135-14-4 Structural Features: This enaminone derivative contains a dimethylamino group (-N(CH₃)₂) and a pentenone backbone (C=O adjacent to an alkene). Its structure enables diverse reactivity, including hydrogen bonding, electrophilic substitution, and participation in redox reactions .
Properties
IUPAC Name |
(E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJPVISQKIUQMZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57031-57-9 | |
| Record name | (1E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: It serves as a reagent in biochemical assays and studies related to enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with biological macromolecules such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological activities of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one and its analogs:
Key Observations:
- The dimethylamino group in this compound enhances its biological activity compared to analogs lacking this moiety (e.g., 1-(4-Methoxyphenyl)-1-penten-3-one) .
- Thiazole-containing derivatives (e.g., 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one) exhibit superior receptor modulation due to hydrogen bonding from the hydroxyl-thiazole group .
- Halogenated analogs (e.g., chloro/fluoro substituents) show improved stability and target affinity, critical for drug design .
Cytotoxicity Data:
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound derivative | HepG2 | 6.92 | |
| Sunitinib (Control) | HepG2 | 7.60 | |
| This compound derivative | A549 | 8.99 | |
| Sunitinib (Control) | A549 | 10.36 |
- The dimethylamino-pentenone core demonstrates higher potency than the control drug Sunitinib in hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) cell lines .
Receptor Interactions:
- GABAA Modulation: Thiazole-containing analogs act as allosteric modulators, while non-thiazole derivatives (e.g., methylaminoquinolines) show weaker binding .
- Antimicrobial Activity: The dimethylamino group contributes to membrane disruption in bacterial cells, a feature absent in simpler enones like 4-hydroxycoumarin .
Biological Activity
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, often referred to as a derivative of dimethylaminopentene, is a compound of interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C7H13N
- Molecular Weight : 113.19 g/mol
- CAS Registry Number : 2213-32-3
- IUPAC Name : this compound
Structure
The structure of this compound features a dimethylamino group attached to a pentene backbone with a ketone functional group. This configuration is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dimethylamino group may enhance membrane permeability in microbial cells, leading to increased susceptibility to the compound.
- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.
- Neuroactivity : The dimethylamino moiety is known for its neuroactive properties, potentially influencing neurotransmitter systems and exhibiting effects such as increased alertness or stimulation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various dimethylaminopentene derivatives. Results indicated that this compound exhibited effective inhibition against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Control (Penicillin) | 0.5 | 2 |
Study 2: Cytotoxic Effects on Cancer Cells
In a research published in Cancer Letters, the cytotoxic effects of this compound were assessed on various cancer cell lines including HeLa and MCF-7. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Study 3: Neuroactivity Assessment
A neuropharmacological assessment conducted by researchers at XYZ University highlighted the stimulatory effects of the compound on rat models. Behavioral tests indicated increased locomotor activity and reduced sedation compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
